molecular formula C22H22N2O B4177149 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Cat. No.: B4177149
M. Wt: 330.4 g/mol
InChI Key: CQGOXDIORDYSRO-UHFFFAOYSA-N
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Description

12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one is a complex organic compound with a unique structure that combines a cyclohexene ring with a tetrahydrobenzo[b]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one typically involves multiple steps, including the formation of the cyclohexene ring and the construction of the tetrahydrobenzo[b]phenanthrolinone core. One common method involves the dehydration of cyclohexanol to form cyclohexene, followed by a series of condensation and cyclization reactions to build the final structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives and tetrahydrobenzo[b]phenanthrolinone analogs. Examples include:

Uniqueness

What sets 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-19-10-4-9-17-22(19)20(14-6-2-1-3-7-14)21-15-8-5-13-23-16(15)11-12-18(21)24-17/h1-2,5,8,11-14,20,24H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGOXDIORDYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5CCC=CC5)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Reactant of Route 2
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Reactant of Route 3
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Reactant of Route 4
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Reactant of Route 5
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Reactant of Route 6
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

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